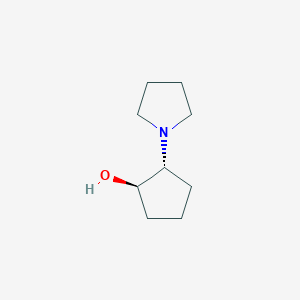

trans-2-(Pyrrolidin-1-yl)cyclopentanol

CAS No.: 32635-39-5

Cat. No.: VC2042794

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32635-39-5 |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | (1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |

| Standard InChI Key | YUKHVOQROHUFMM-RKDXNWHRSA-N |

| Isomeric SMILES | C1CCN(C1)[C@@H]2CCC[C@H]2O |

| SMILES | C1CCN(C1)C2CCCC2O |

| Canonical SMILES | C1CCN(C1)C2CCCC2O |

Introduction

Physical and Chemical Properties

Structural Characteristics

Trans-2-(pyrrolidin-1-yl)cyclopentanol possesses a distinctive molecular structure featuring a five-membered cyclopentanol ring with a pyrrolidine substituent. The compound has a specific stereochemical arrangement, with the official IUPAC name being (1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol, indicating the trans configuration of the substituents . This stereochemistry is critical for its chemical behavior and potential biological interactions. The molecule contains two main functional groups: a hydroxyl group and a pyrrolidine nitrogen, both of which serve as potential reaction sites. The spatial arrangement of these functional groups significantly influences the compound's chemical properties and reactivity patterns.

Physical Properties

The compound exists as a solid at room temperature with a molecular weight of 155.24 g/mol and a molecular formula of C9H17NO . Its structure features 9 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration. Table 1 summarizes the key physical properties of trans-2-(pyrrolidin-1-yl)cyclopentanol.

Spectroscopic Data

Spectroscopic analysis plays a crucial role in the identification and characterization of trans-2-(pyrrolidin-1-yl)cyclopentanol. Nuclear Magnetic Resonance (NMR) spectroscopy reveals specific patterns that distinguish this compound from its structural isomers. The trans configuration can be confirmed through coupling constants and chemical shifts in 1H NMR, particularly for the protons at the stereogenic centers. While specific spectroscopic data for this exact compound is limited in the available literature, the general principles for analyzing similar trans-substituted cyclopentanols apply. In these compounds, the axial hydroxyl proton typically exhibits characteristic downfield shifts compared to equatorial arrangements, allowing for stereochemical determination.

Synthesis and Preparation

Synthetic Routes

Multiple synthetic approaches can be employed to produce trans-2-(pyrrolidin-1-yl)cyclopentanol. One common method involves the reaction of cyclopentanone with pyrrolidine under controlled conditions. This approach typically requires specific catalysts and carefully managed reaction parameters to ensure the formation of the desired trans isomer rather than the cis alternative. Another synthetic pathway involves the ring-opening of cyclopentene epoxide with pyrrolidine, which can yield the trans-substituted product through controlled nucleophilic substitution.

The stereoselective synthesis often employs reducing agents such as borane-dimethyl sulfide (BH₃·Me₂S) in ether at temperatures ranging from 0°C to room temperature, which can reduce ketones to alcohols with retention of stereochemistry. This approach is particularly useful for maintaining the desired trans configuration in the final product.

Purification Methods

After synthesis, the compound typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification techniques include:

-

Recrystallization: Exploiting solubility differences to isolate the pure compound

-

Column chromatography: Separating the target molecule based on polarity differences

-

High-Performance Liquid Chromatography (HPLC): Providing high-resolution separation of closely related compounds

The purification approach depends on the specific synthetic route and potential contaminants. For research-grade applications, multiple purification steps may be necessary to achieve the desired purity level, typically 98% or higher.

Chemical Reactivity

Reactions of the Hydroxyl Group

The hydroxyl group in trans-2-(pyrrolidin-1-yl)cyclopentanol serves as a key reactive site, capable of participating in numerous chemical transformations. This functional group can undergo standard alcohol reactions including:

-

Oxidation: The secondary alcohol can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Esterification: Reaction with carboxylic acids or acid chlorides to form esters

-

Etherification: Formation of ethers through reaction with alkylating agents

-

Dehydration: Under acidic conditions, elimination reactions can occur, potentially leading to cyclopentene derivatives

The hydroxyl group also contributes to the compound's hydrogen bonding capabilities, influencing its solubility in polar solvents and potential interactions with biological targets.

Reactions of the Pyrrolidine Moiety

The pyrrolidine nitrogen represents another significant reactive center in the molecule. This tertiary amine can participate in various reactions:

-

Alkylation: Formation of quaternary ammonium salts through reaction with alkyl halides

-

Acylation: Reaction with acyl chlorides or anhydrides

-

Oxidation: Potential conversion to N-oxides under appropriate conditions

-

Coordination chemistry: Acting as a ligand in complex formation with metal ions

The pyrrolidine ring itself can undergo ring-opening reactions under certain conditions, especially in the presence of strong oxidizing agents or during specific catalytic transformations .

Comparative Reactivity

The reactivity of trans-2-(pyrrolidin-1-yl)cyclopentanol can be compared with structurally related compounds to understand its unique chemical behavior. Table 2 presents a comparative analysis of reactivity patterns among similar structures.

| Compound | Key Structural Feature | Comparative Reactivity |

|---|---|---|

| Trans-2-(pyrrolidin-1-yl)cyclopentanol | Trans configuration, cyclopentanol ring | Balanced reactivity at OH and N centers |

| Cyclopentanol | Lacks pyrrolidine ring | Lower nucleophilicity, limited to OH reactions |

| Pyrrolidine | Lacks hydroxyl group | Higher nucleophilicity at N, limited oxidation pathways |

| Trans-2-(piperidin-1-yl)cyclopentanol | Larger piperidine ring | Altered steric and electronic effects |

This comparative analysis highlights the unique reactivity profile of trans-2-(pyrrolidin-1-yl)cyclopentanol, which combines the chemical properties of both cyclic alcohols and amines in a sterically defined arrangement.

Applications in Research

Use as a Synthetic Intermediate

Trans-2-(pyrrolidin-1-yl)cyclopentanol serves as a valuable intermediate in organic synthesis due to its bifunctional nature and defined stereochemistry. The compound can be utilized in the preparation of more complex molecules, particularly those requiring specific spatial arrangements of functional groups. Its utility as a building block stems from several factors:

-

Defined stereochemistry that can be transferred to more complex structures

-

Presence of both nucleophilic (N) and electrophilic (OH after activation) centers

-

Potential for selective functionalization at either reactive site

-

Versatility in constructing nitrogen-containing cyclic compounds

Research has demonstrated that pyrrolidine-containing compounds like trans-2-(pyrrolidin-1-yl)cyclopentanol can participate in stereoselective transformations, making them valuable in asymmetric synthesis applications .

Medicinal Chemistry Applications

In medicinal chemistry, pyrrolidine-containing compounds have gained significant attention due to their potential therapeutic applications. The pyrrolidine ring represents an important scaffold in drug discovery for several reasons:

-

It efficiently explores pharmacophore space due to sp3-hybridization

-

It contributes to the stereochemistry of molecules

-

It increases three-dimensional coverage due to the non-planarity of the ring through a phenomenon called "pseudorotation"

These characteristics make pyrrolidine derivatives valuable in developing compounds for treating various human diseases . Trans-2-(pyrrolidin-1-yl)cyclopentanol, with its specific stereochemistry and functional group arrangement, may serve as a template for developing novel therapeutic agents targeting specific biological pathways.

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrrolidine-containing compounds provide insights into how trans-2-(pyrrolidin-1-yl)cyclopentanol might interact with biological targets. Research has shown that the stereochemistry of pyrrolidine derivatives significantly influences their biological activity profiles. For instance, studies on pyrrolidine-containing compounds as retinoic acid-related orphan receptor γ (RORγt) inverse agonists demonstrated that cis-configured pyrrolidines established specific spatial arrangements critical for receptor binding .

For trans-2-(pyrrolidin-1-yl)cyclopentanol, the trans configuration places the hydroxyl group and pyrrolidine substituent in specific spatial orientations that could affect:

The specific stereochemistry of the compound can lead to selective interactions with enantioselective proteins, potentially resulting in distinct biological profiles compared to its cis isomer .

Analytical Methods for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of trans-2-(pyrrolidin-1-yl)cyclopentanol in various matrices. These methods are essential for quality control, reaction monitoring, and pharmacological studies involving this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for trans-2-(pyrrolidin-1-yl)cyclopentanol analysis. Typical HPLC conditions include:

-

C18 column with 0.1% formic acid in acetonitrile/water (gradient elution)

-

Monitoring at m/z 156.1 ([M+H]+ for the compound)

-

Retention time comparison with authentic standards

Gas Chromatography (GC) can also be employed after derivatization with appropriate agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for the identification and purity assessment of trans-2-(pyrrolidin-1-yl)cyclopentanol. Key spectroscopic features include:

-

1H NMR: Characteristic peaks for the pyrrolidine N-CH₂ protons (δ 2.5–3.0 ppm) and cyclopentanol OH (δ 1.8 ppm, broad)

-

13C NMR: Distinct carbon signals for the cyclopentanol and pyrrolidine rings

-

2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation

Mass spectrometry, particularly when coupled with chromatographic methods, offers high sensitivity for detection and quantification of the compound in complex matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume